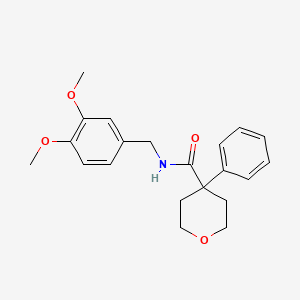![molecular formula C23H18FNO5 B11142169 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11142169.png)
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-methoxybenzoyl moiety, a furan ring, and a hydroxy-phenyl-pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 3-fluoro-4-methoxybenzoyl chloride, which is then reacted with a suitable amine to form the corresponding amide This intermediate undergoes cyclization with a furan-2-ylmethyl ketone under acidic or basic conditions to form the pyrrolone ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Cyclization: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Cyclization: Heterocyclic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one serves as a versatile intermediate for the construction of complex molecular architectures. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies on its bioavailability, toxicity, and therapeutic efficacy are ongoing.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 3-Fluoro-4-methoxybenzoyl derivatives
- Furan-2-ylmethyl ketones
- Hydroxy-phenyl-pyrrolones
Uniqueness
Compared to similar compounds, this compound stands out due to its combination of a fluoro-methoxybenzoyl group and a furan ring, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18FNO5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18FNO5/c1-29-18-10-9-15(12-17(18)24)21(26)19-20(14-6-3-2-4-7-14)25(23(28)22(19)27)13-16-8-5-11-30-16/h2-12,20,26H,13H2,1H3/b21-19- |
InChI Key |
WTRQATHCTRMKAJ-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142093.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{morpholin-4-yl[4-(propan-2-yl)phenyl]methyl}-4H-chromen-4-one](/img/structure/B11142097.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142114.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142119.png)
methanone](/img/structure/B11142120.png)
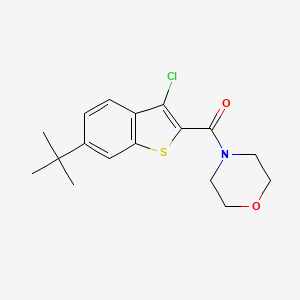
![7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11142128.png)
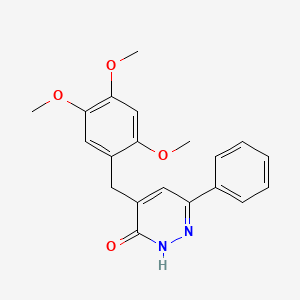
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11142132.png)
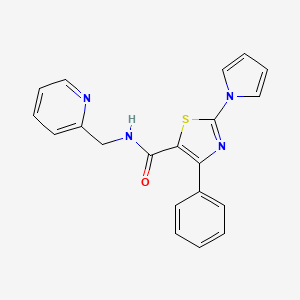
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11142141.png)
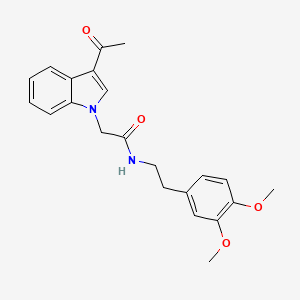
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11142153.png)
